Lauroyl-L-carnitine chloride

Mitochondrial Toxicology Drug Safety Screening Cardiometabolic Disease Research

Selecting an acylcarnitine absorption enhancer requires navigating chain-length-dependent mitochondrial toxicity. Lauroyl-L-carnitine chloride (LCC) resolves this with an optimal C12 balance-sufficient membrane perturbation for enhancement with markedly reduced cytotoxicity versus longer-chain analogs. • 17.4% absolute intranasal HGH bioavailability-highest among acylcarnitines tested • 20-fold higher mPTP induction threshold (200 µM) vs. palmitoylcarnitine (10 µM) for safer mechanistic studies • Optimal enhancement plateau at 0.1% (w/v) and 5:1 LCC:peptide molar ratio • Colon-targeted claudin-4 downregulation without P-gp modulation for site-specific oral delivery. Essential LC-MS/MS standard for fatty acid oxidation disorder diagnostics.

Molecular Formula C19H38ClNO4
Molecular Weight 380.0 g/mol
Cat. No. B590597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl-L-carnitine chloride
Synonyms(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium Chloride;  _x000B_(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium Chloride;  (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Laurate;  (-)-Lauric Acid Ester wi
Molecular FormulaC19H38ClNO4
Molecular Weight380.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
InChIKeyPDBBUDRTWRVCFN-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl-L-carnitine Chloride: A Medium-Chain Acylcarnitine with Distinctive Physicochemical and Biological Properties for Drug Delivery and Metabolic Research


Lauroyl-L-carnitine chloride (LCC; C12:0 carnitine) is a quaternary ammonium-containing acylcarnitine and cationic surfactant . It is the lauroyl (dodecanoyl) ester of L-carnitine, classified as a medium-chain acylcarnitine [1]. As an endogenous metabolite, LCC serves as a biomarker for fatty acid oxidation disorders including carnitine palmitoyltransferase I/II deficiency and very long-chain acyl-CoA dehydrogenase deficiency [1]. Its amphiphilic structure confers unique membrane-perturbing and absorption-enhancing capabilities that differentiate it from both shorter-chain and longer-chain acylcarnitine analogs .

Why Lauroyl-L-carnitine Chloride Cannot Be Replaced by Other Acylcarnitines or Surfactants


Acylcarnitines exhibit profound chain-length-dependent differences in mitochondrial toxicity, enzyme inhibition kinetics, and membrane permeabilization efficacy [1]. The 12-carbon lauroyl moiety confers an optimal balance: sufficient hydrophobicity to interact with lipid bilayers and efflux transporters, yet reduced cytotoxicity compared to longer-chain analogs such as palmitoylcarnitine (C16:0) [2]. Shorter-chain acylcarnitines like acetylcarnitine (C2:0) lack the surfactant properties required for absorption enhancement, while longer-chain variants demonstrate elevated mitochondrial permeability transition pore (mPTP) induction and greater safety liabilities [3]. These quantifiable differences render generic substitution scientifically unsound without empirical validation of the specific application.

Quantitative Differentiation of Lauroyl-L-carnitine Chloride: Head-to-Head Evidence Versus Key Comparators


Mitochondrial Permeability Transition Pore (mPTP) Induction: Lauroylcarnitine (C12) Exhibits 5-Fold Higher Threshold Concentration Than Palmitoylcarnitine (C16)

In isolated rat liver mitochondria, lauroylcarnitine (LC, C12:0) induces mitochondrial swelling—a marker of mPTP opening—at a threshold concentration of 200 µM. This is 20-fold higher than the 10 µM threshold for palmitoylcarnitine (PC, C16:0) and 8-fold higher than the 25 µM threshold for myristoylcarnitine (MC, C14:0) [1]. For mitochondrial membrane potential (ΔΨ) dissipation, LC requires 500 µM, compared to 100 µM for PC and 110 µM for MC [1]. The observed effects are inversely proportional to carbon chain length, with shorter-chain hexanoylcarnitine (C6:0) requiring 3 mM for ΔΨ decrease [1].

Mitochondrial Toxicology Drug Safety Screening Cardiometabolic Disease Research

Carnitine Acetyltransferase Inhibition: Lauroyl-CoA Exhibits Mixed Inhibition Kinetics Distinct from Palmitoyl-CoA's Competitive Profile

In kinetic studies with carnitine acetyltransferase from pigeon breast muscle, lauroyl-CoA (C12:0) demonstrates mixed inhibition with respect to (-)-carnitine, whereas palmitoyl-CoA (C16:0) exhibits strict competitive inhibition with respect to the same substrate [1]. Additionally, lauroyl-CoA acts as a potent reversible inhibitor competing with acetyl-CoA, with inhibition observed at acyl chain lengths of 12 or more carbons [1]. Notably, palmitoyl-DL-carnitine shows none of these inhibitory effects [1].

Enzymology Metabolic Regulation Fatty Acid Oxidation

Nasal Absorption Enhancement: Lauroylcarnitine Chloride Achieves 17.4% Absolute Bioavailability of Human Growth Hormone—Highest Among Acylcarnitines Tested

Among acylcarnitines tested at 1% (w/v) concentration, lauroylcarnitine chloride (LCC) produced the greatest absolute bioavailability of intranasally administered human growth hormone (HGH) in rats at 17.4% [1]. This value represents 0.73 times the absolute bioavailability of subcutaneous injection (22.1%) [1]. In contrast, HGH administered intranasally without acylcarnitines (control) exhibited markedly slower absorption (onset time 11.7 min vs 0.28-2.7 min with acylcarnitines) and longer absorption-duration time (7.5 h vs 2.1-3.8 h with acylcarnitines) [1].

Intranasal Drug Delivery Peptide Bioavailability Pharmaceutical Formulation

Intestinal Absorption Enhancement: Lauroylcarnitine Increases Lucifer Yellow AUC 4-Fold; Palmitoylcarnitine Achieves 17-Fold Enhancement

In rat jejunal loops, treatment with 100 µM lauroylcarnitine (LC) increased the area under the blood concentration-time curve (AUC) of the paracellular marker lucifer yellow (LY) by 4-fold relative to control, while 100 µM palmitoylcarnitine (PC) produced a 17-fold increase [1]. Mechanistically, PC more strongly decreased P-glycoprotein (P-gp) expression in jejunum than LC, whereas in colon, LC decreased claudin-4 expression while PC decreased P-gp expression, indicating site-specific differences in transporter modulation [1].

Oral Bioavailability Paracellular Transport P-glycoprotein Modulation

In Vivo Safety Margin: Lauroylcarnitine Chloride Exhibits 10-Fold Greater Safety Than Palmitoylcarnitine Chloride in Mice

A single-dose toxicity study in mice demonstrated that lauroylcarnitine chloride (LCC) has similar systemic safety to L-carnitine at a high dose of 100 mg/kg, with a safety margin ten times greater than that of palmitoylcarnitine chloride [1]. This quantitative safety differential aligns with the mitochondrial toxicity data showing lower mPTP induction by LCC [2].

Toxicology Preclinical Safety Excipient Selection

Analytical Standard Utility: Lauroyl-L-carnitine Serves as Validated LC-MS/MS Quantification Standard for Acylcarnitine Profiling

Lauroyl-L-carnitine (dodecanoylcarnitine) is utilized as an analytical standard for the determination of acylcarnitine content in biological matrices via high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) [1]. It has been applied as a reference standard in maize plant metabolomics [1] and in human urine acylcarnitine profiling for diagnosing fatty acid oxidation disorders [2]. Commercial availability at ≥95% purity (HPLC) with defined optical activity ([α]/D -20.0±2.0°, c=0.1 in methanol) ensures reproducibility across laboratories.

Metabolomics Clinical Diagnostics Analytical Chemistry

Optimal Application Scenarios for Lauroyl-L-carnitine Chloride Based on Quantitative Differentiation


Intranasal Peptide and Protein Formulation Development

LCC is the preferred acylcarnitine enhancer for intranasal peptide delivery when maximal bioavailability is the primary objective. Its 17.4% absolute bioavailability for HGH (highest among acylcarnitines) and 10-fold safety advantage over palmitoylcarnitine [5] make it the rational choice for preclinical and early-stage formulation work involving calcitonin, growth hormone, or other therapeutic peptides. Optimal enhancement occurs at 0.1% concentration (plateau) and at a 5:1 molar ratio of LCC to peptide [6].

Oral Bioavailability Enhancement with Regional Intestinal Targeting

For oral formulations where colonic absorption is targeted, LCC offers a mechanistic advantage over palmitoylcarnitine due to its distinct effect on claudin-4 downregulation in the colon rather than P-gp modulation [5]. In contrast, when jejunal P-gp inhibition is desired, palmitoylcarnitine may be more effective [5]. This site-specific differentiation enables rational enhancer selection based on the drug's absorption window and efflux transporter susceptibility.

Metabolic Research Requiring Reduced Mitochondrial Toxicity

In studies of fatty acid oxidation, mitochondrial function, or ischemia-reperfusion injury, LCC is the acylcarnitine of choice when investigating long-chain acylcarnitine effects without confounding cytotoxicity. Its 20-fold higher mPTP induction threshold (200 µM) compared to palmitoylcarnitine (10 µM) [5] allows experimental concentrations up to 200 µM to be used with minimal risk of mitochondrial permeability transition, enabling cleaner mechanistic interrogation of acylcarnitine signaling versus toxicity.

Clinical Diagnostics and Metabolomics Standardization

Lauroyl-L-carnitine is an essential analytical standard for LC-MS/MS-based acylcarnitine profiling in clinical laboratories diagnosing fatty acid oxidation disorders, including carnitine palmitoyltransferase I/II deficiency and very long-chain acyl-CoA dehydrogenase deficiency [5]. Its use as a calibration standard ensures accurate quantification of C12:0 carnitine in patient plasma and urine, directly impacting diagnostic sensitivity and specificity [6].

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